molecular formula C9H6F4O B1302157 4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone CAS No. 845823-10-1

4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302157
CAS No.: 845823-10-1
M. Wt: 206.14 g/mol
InChI Key: LXYZEMSITQZCRP-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C₉H₆F₄O and a molecular weight of 206.14 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 4’ position, a methyl group at the 3’ position, and the acetyl group is replaced with a trifluoroacetyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of 4-fluoro-3-methylacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

4-Fluoro-3-methylacetophenone+Trifluoroacetic anhydrideAlCl34’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone\text{4-Fluoro-3-methylacetophenone} + \text{Trifluoroacetic anhydride} \xrightarrow{\text{AlCl}_3} \text{4'-Fluoro-3'-methyl-2,2,2-trifluoroacetophenone} 4-Fluoro-3-methylacetophenone+Trifluoroacetic anhydrideAlCl3​​4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone

The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, purified, and collected. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluoro group at the 4’ position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: The methyl group at the 3’ position can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol at room temperature.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid at elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 4’-amino-3’-methyl-2,2,2-trifluoroacetophenone.

    Reduction: 4’-Fluoro-3’-methyl-2,2,2-trifluoro-1-phenylethanol.

    Oxidation: 4’-Fluoro-3’-carboxy-2,2,2-trifluoroacetophenone.

Scientific Research Applications

4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the study of fluorine chemistry and its effects on molecular properties.

    Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Its fluorine atoms can enhance the metabolic stability and bioavailability of these compounds.

    Medicine: Research into its potential as a precursor for the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone is primarily related to its ability to undergo various chemical transformations. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-3’-methyl-2,2,2-trifluoroacetophenone is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of fluorinated compounds and in studies involving fluorine chemistry.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYZEMSITQZCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374625
Record name 3'-methyl-2,2,2,4'-tetrafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845823-10-1
Record name 3'-methyl-2,2,2,4'-tetrafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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